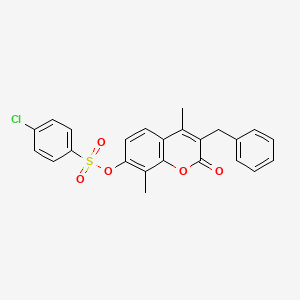![molecular formula C33H32N2OS B5207115 N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific applications. MPTP is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively used in scientific research to induce Parkinson's disease in animal models. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the substantia nigra region of the brain. MPTP selectively destroys these neurons, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.
Wirkmechanismus
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain that produces ATP in the mitochondria. By inhibiting complex I, MPTP disrupts the production of ATP and leads to an accumulation of reactive oxygen species (ROS) that can damage cells. In dopaminergic neurons, the accumulation of ROS leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented. MPTP selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this complex in cellular metabolism. In addition, MPTP-induced Parkinson's disease models are widely used in preclinical drug development studies.
However, there are also limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease models do not fully replicate the pathology of human Parkinson's disease, and there are significant species differences in the response to MPTP. In addition, MPTP is highly toxic and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on MPTP. One area of interest is the development of new MPTP analogs that can selectively target other components of the electron transport chain. Another area of interest is the use of MPTP-induced Parkinson's disease models to study the mechanisms of disease progression and identify new therapeutic targets. Finally, there is a need for further research on the safety and toxicity of MPTP, particularly in the context of potential clinical applications.
Synthesemethoden
MPTP can be synthesized by reacting 4-biphenylcarboxylic acid with 3-(4-methylphenyl)-1-adamantylthiourea in the presence of phosphorus oxychloride and thionyl chloride. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield MPTP.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OS/c1-22-7-13-28(14-8-22)32-16-23-15-24(17-32)19-33(18-23,21-32)29-20-37-31(34-29)35-30(36)27-11-9-26(10-12-27)25-5-3-2-4-6-25/h2-14,20,23-24H,15-19,21H2,1H3,(H,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJYTOQAKOJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-Methylphenyl)adamantan-1-YL]-1,3-thiazol-2-YL}-[1,1'-biphenyl]-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)


![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)


![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)